While the synthesis of "6-(Furan-3-yl)nicotinonitrile" is not explicitly described in the provided papers, similar molecules containing furan and nicotinonitrile moieties were synthesized using various methods. One example is the synthesis of 2-amino-4-(substituted-phenyl)-6-naphtho[2,1-b]furan-2-yl-nicotinonitrile derivatives through a one-pot condensation reaction using bismuth nitrate pentahydrate as a catalyst []. This method, involving malononitrile, an aromatic aldehyde, a methyl ketone, and ammonium acetate, is reported to be efficient and environmentally friendly.
Although the molecular structure of "6-(Furan-3-yl)nicotinonitrile" is not directly analyzed in the provided literature, numerous papers detail the structural analysis of similar molecules containing furan and nicotinonitrile moieties. Techniques like X-ray diffraction [, , , , , , , ], NMR spectroscopy [, , , , ], and DFT calculations [, , ] are frequently employed. These analyses reveal structural features such as bond lengths, bond angles, dihedral angles, and conformations. For instance, in Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate, the furan and pyridine rings exhibit a dihedral angle of 4.46° [].
A2A adenosine receptor antagonists: 2-amino-6-furan-2-yl-4-substituted nicotinonitriles have shown promising results as A2A adenosine receptor antagonists []. These antagonists could potentially be used for treating various conditions, including Parkinson's disease.
Antimicrobial activity: Several synthesized furan and nicotinonitrile derivatives have been investigated for their antimicrobial activity [, , , ]. These compounds exhibited varying degrees of effectiveness against various bacterial and fungal strains.
Anticancer activity: Some novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones displayed promising anticancer activity against different human cancer cell lines [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: